molecular formula C12H8Cl2O4 B508036 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid CAS No. 438218-49-6

5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid

Cat. No.: B508036
CAS No.: 438218-49-6
M. Wt: 287.09g/mol
InChI Key: DGUXQMFHNWGUES-UHFFFAOYSA-N
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Description

5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid: is an organic compound with the molecular formula C12H8Cl2O4 It is a derivative of furan, a heterocyclic organic compound, and contains a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid typically involves the reaction of 2,3-dichlorophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with substituted phenoxy groups.

Scientific Research Applications

Chemistry: In chemistry, 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its dichlorophenoxy group can act as a probe for investigating enzyme-substrate interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylate
  • 5-[(2,3-Dichlorophenoxy)methyl]furan-2-methanol

Comparison: Compared to its similar compounds, 5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid is unique due to its carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The presence of the dichlorophenoxy group enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4/c13-8-2-1-3-9(11(8)14)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUXQMFHNWGUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211521
Record name 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-49-6
Record name 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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